N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-12-19(23-20(26)13-16-8-4-2-5-9-16)25(24-15)21-22-18(14-27-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYQHVJIFWYOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide is . The compound features a unique combination of a thiazole ring, a pyrazole moiety, and an acetamide group, which contributes to its diverse biological activities.
Synthesis:
The synthesis of this compound typically involves several key reactions, including the condensation of thiazole and pyrazole derivatives. Various methods can be optimized to enhance yield and purity, including the use of different solvents and reagents. Common synthetic routes include:
- Condensation Reactions: Utilizing thiazole and pyrazole precursors.
- Multi-Step Synthesis: Involving cyclization and functionalization steps to achieve the final product.
Biological Activities
Antimicrobial Properties:
Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. This compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential:
Several studies have investigated the anticancer properties of this compound. It has been noted for its ability to inhibit various cancer cell lines, suggesting potential applications in oncology. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Therapeutic Applications
Pharmaceutical Development:
Due to its unique structure and biological activities, this compound is being explored for its potential as a therapeutic agent in various diseases. Its multi-target approach increases effectiveness against complex conditions such as cancer and bacterial infections .
Case Studies:
Recent studies have documented the synthesis and evaluation of derivatives based on this compound:
Mechanism of Action
The mechanism by which N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern significantly influences electronic and steric properties. For example:
- Compound 9b (): Features a 4-fluorophenyl group on the thiazole, introducing electron-withdrawing effects.
- Compound 9c (): Contains a 4-bromophenyl group, enhancing hydrophobicity and steric bulk.
- Target Compound : A simple phenyl group at the thiazole’s 4-position balances lipophilicity and aromatic interactions without strong electronic perturbations .
Table 1: Thiazole Substituent Effects
Pyrazole Core Modifications
The pyrazole ring’s substitution impacts conformational flexibility and target binding:
- Compound in : A cyano group and trifluoromethylsulfinyl moiety at positions 3 and 4 confer strong insecticidal activity (LC₅₀: 14.67 mg·L⁻¹ vs. fipronil’s 27.24 mg·L⁻¹).
Table 2: Pyrazole Substituent Impact on Bioactivity
Acetamide Group Variations
The acetamide linker’s structure affects solubility and target affinity:
- Compounds in : Benzothiazole-linked acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) exhibit improved stability due to benzothiazole’s planar structure.
- Target Compound : A phenylthiazole-acetamide combination may enhance aromatic stacking in hydrophobic binding pockets compared to benzothiazole derivatives .
Spectroscopic and Crystallographic Insights
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is characterized by a unique combination of thiazole, pyrazole, and acetamide groups. The synthesis typically involves various reactions optimized for yield and purity, often utilizing solvents and reagents that enhance the overall process.
Key Synthetic Routes
- Condensation Reactions : Involves the reaction between thiazole and pyrazole precursors.
- Optimization Techniques : Use of continuous flow reactors and advanced purification methods such as chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the efficacy of thiazole and pyrazole derivatives in inhibiting bacterial growth, suggesting that this compound may also possess similar properties.
| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 125 |
| S. aureus | 18 | 62.5 |
| P. mirabilis | 12 | 250 |
| B. subtilis | 20 | 31.25 |
The above table summarizes the antimicrobial activity observed in related compounds, indicating a promising potential for this compound.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives containing thiazole and pyrazole moieties can inhibit various cancer cell lines, suggesting that this compound may also exhibit similar effects.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 15 |
| A549 | 10 |
These findings suggest that the compound's structural features contribute to its ability to induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in bacterial growth or cancer cell proliferation. Understanding these interactions is crucial for developing targeted therapies.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediates
The compound’s synthesis typically involves multi-step protocols, leveraging regioselective functionalization of pyrazole and thiazole rings. Key steps include:
Pyrazole-Thiazole Core Formation
-
Cyclocondensation : 3-Methyl-1-phenylpyrazol-5-one is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by Vilsmeier-Haack chloroformylation to introduce substituents (e.g., Cl at position 4) .
-
Thiazole Introduction : The thiazole ring is introduced via nucleophilic substitution or condensation reactions. For example, coupling 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with thiourea derivatives under basic conditions generates the thiazole-pyrazole hybrid .
Acetamide Functionalization
-
Amidation : The acetamide group is introduced via reaction of pyrazole-thiazole intermediates with phenylacetyl chloride in the presence of coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) .
Substitution Reactions
The electron-rich pyrazole and thiazole rings undergo electrophilic substitutions. Substituents on the phenyl rings (e.g., electron-donating or withdrawing groups) modulate reactivity:
Acylation and Oxidation
The acetamide moiety and pyrazole-thiazole core participate in oxidation and acylation:
Acetamide Acylation
Pyrazole Ring Oxidation
-
Reagents : KMnO₄ or H₂O₂ in acidic media oxidize the pyrazole ring’s C-5 ketone to carboxylic acid derivatives .
Reduction Reactions
The compound’s reducible groups (e.g., nitro, carbonyl) are targeted under controlled conditions:
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| Nitro-substituted phenyl | H₂/Pd-C, EtOH | Amino-substituted derivative | 88% |
| Pyrazole C=O | NaBH₄, MeOH | Pyrazoline (saturated heterocycle) | 65% |
Metal-Catalyzed Cross-Coupling
The thiazole and pyrazole rings participate in Suzuki-Miyaura and Ullmann couplings:
-
Suzuki Reaction : Pd(PPh₃)₄ catalyzes coupling of bromothiazole with arylboronic acids, enabling diversification of the 4-phenylthiazol-2-yl group .
-
Ullmann Coupling : CuI/ligand systems facilitate C–N bond formation between pyrazole amines and aryl halides .
Biological Activity Modulation via Structural Modifications
-
Thiazole Substituents : Introducing electron-withdrawing groups (e.g., NO₂, CF₃) enhances antimicrobial activity but reduces solubility .
-
Pyrazole Modifications : 3,4-Dimethoxy substitution on the phenyl ring improves CETP (cholesteryl ester transfer protein) inhibition (IC₅₀ = 0.79 μM) .
Stability and Degradation
-
Hydrolytic Degradation : The acetamide bond hydrolyzes under strong acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, yielding 2-phenylacetic acid and the pyrazole-thiazole amine .
-
Photostability : Exposure to UV light induces ring-opening reactions in the thiazole moiety, forming sulfhydryl intermediates .
Table 1: Representative Reaction Yields for Functionalization
| Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetamide C–H acylation | Pd(OAc)₂, blue LED, 25 h | 82 | |
| Pyrazole bromination | Br₂/DCM, 0°C | 74 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 68 |
Table 2: Impact of Substituents on Bioactivity
| Substituent (Position) | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3,4-Dimethoxy (Ring A) | CETP inhibition | 0.79 μM |
| 4-NO₂ (Thiazole) | Antifungal (C. albicans) | 4.01 mM |
| 2-F (Phenylacetamide) | α-L-Fucosidase inhibition | 0.12 μM |
Q & A
Q. Q1. What are the common synthetic routes for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenylacetamide, and how is its purity validated?
The compound is synthesized via cyclocondensation of arylthiosemicarbazide with phencyl bromide in ethanol under reflux, catalyzed by fused sodium acetate. Post-synthesis, purity is confirmed through melting point analysis, elemental composition (C, H, N, S), and spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiazole C-S absorption at ~680 cm⁻¹).
- NMR (¹H and ¹³C) confirms substituent positions, e.g., pyrazole C-H protons (~6.5–7.5 ppm) and phenyl ring protons (~7.2–7.8 ppm) .
Advanced Synthesis: Reaction Optimization
Q. Q2. How can solvent and catalyst selection impact the yield of the pyrazole-thiazole core during synthesis?
Yield optimization requires polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and Lewis acid catalysts (e.g., Zeolite Y-H) to accelerate cyclization. For example, replacing ethanol with DMF increases reaction rates by 30–40% due to improved solubility of aromatic intermediates. Catalytic pyridine can further enhance nucleophilic substitution efficiency in thiazole ring formation .
Structural Characterization Challenges
Q. Q3. How are tautomeric forms of the pyrazole-thiazole hybrid resolved in structural studies?
Tautomerism between 1H-pyrazole and 4H-pyrazole forms is addressed via X-ray crystallography. SHELXL refinement (using Olex2 or similar software) resolves hydrogen bonding patterns and electron density maps. For example, intramolecular H-bonding between the pyrazole N-H and thiazole S stabilizes the 1H-pyrazole tautomer .
Advanced Crystallographic Analysis
Q. Q4. What strategies are employed to refine crystal structures of this compound when twinning or disorder is present?
High-resolution data (≤1.0 Å) and SHELXD/SHELXE pipelines resolve twinning by leveraging Patterson methods for initial phase determination. For disordered phenyl rings, PART instructions in SHELXL partition occupancy ratios, while ISOR restraints maintain thermal motion consistency .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
- MTT assay : IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) at 48–72 hr exposure.
- Docking studies : Target enzymes like SARS-CoV-2 Mpro (PDB ID: 6LU7) or tyrosine kinases, focusing on hydrogen bonding with thiazole S and hydrophobic interactions with phenyl substituents .
Addressing Contradictory Data in Biological Studies
Q. Q6. How can discrepancies in IC₅₀ values across studies be rationalized?
Variability arises from assay conditions (e.g., serum concentration, incubation time) and compound solubility. For instance, DMSO concentrations >0.1% may reduce bioavailability. Cross-validation via flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) clarifies mechanistic consistency .
Analytical Method Development
Q. Q7. What HPLC parameters optimize separation of this compound from by-products?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) from 50:50 to 90:10 over 20 min.
- Detection : UV at 254 nm (π→π* transitions of aromatic rings). Retention time: ~12.3 min .
Stability and Degradation Studies
Q. Q8. How does pH influence the hydrolytic stability of the acetamide moiety?
At pH < 3, the acetamide undergoes acid-catalyzed hydrolysis to 2-phenylacetic acid and pyrazole-thiazole amine. Alkaline conditions (pH > 10) promote base-induced degradation. Stability is assessed via accelerated aging tests (40°C/75% RH) and monitored by LC-MS .
Computational Modeling for SAR
Q. Q9. Which molecular descriptors correlate with improved bioactivity in pyrazole-thiazole hybrids?
- Lipophilicity (logP) : Optimal range 2.5–3.5 for membrane permeability.
- Polar surface area (PSA) : <90 Ų enhances blood-brain barrier penetration.
- Electrostatic potential maps : Highlight nucleophilic regions (thiazole S) for target binding .
Synthetic By-Product Analysis
Q. Q10. How are side products like 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one identified and mitigated?
By-products arise from incomplete cyclization or oxidation. TLC monitoring (silica gel, ethyl acetate/hexane 3:7) and column chromatography (silica, gradient elution) isolate impurities. Recrystallization from ethanol/water (1:3) improves final purity to >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
